N-(5-fluoro-2-methylphenyl)-3-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFPGJYNGZNSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252230 | |
| Record name | N-(5-Fluoro-2-methylphenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710310-21-7 | |
| Record name | N-(5-Fluoro-2-methylphenyl)-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=710310-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Fluoro-2-methylphenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(5-fluoro-2-methylphenyl)-3-methylbenzamide and Related Analogues
The primary and most direct method for the synthesis of this compound involves the formation of an amide bond between 5-fluoro-2-methylaniline (B146954) and a derivative of 3-methylbenzoic acid.
Stepwise Synthesis from Precursors
A common and well-established route for the synthesis of benzamides is the reaction of an aniline (B41778) with an acyl chloride. In this case, this compound can be synthesized from the reaction of 5-fluoro-2-methylaniline with 3-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
Alternatively, the synthesis can proceed from 3-methylbenzoic acid. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and then reacted with 5-fluoro-2-methylaniline.
Another potential precursor mentioned, 2-amino-5-fluorobenzoic acid, would require significant modification to be utilized in the synthesis of the target compound and is not a direct precursor. Similarly, methylamine (B109427) hydrochloride and N-methylbenzoyl chloride are not direct precursors for the synthesis of this compound.
Coupling Reactions and Catalytic Approaches
Modern synthetic methods often employ coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the acyl chloride separately. For the synthesis of this compound from 3-methylbenzoic acid and 5-fluoro-2-methylaniline, several coupling reagents can be utilized.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that, in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), promotes the formation of the amide bond under mild conditions. The reaction proceeds through the formation of an activated ester of 3-methylbenzoic acid, which is then readily attacked by the amino group of 5-fluoro-2-methylaniline.
While Pd/C (palladium on carbon) is a common catalyst for hydrogenation reactions, it is not typically used for amide bond formation.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used for these reactions.
Temperature: The reaction is often carried out at room temperature, but gentle heating may be required to drive the reaction to completion.
Stoichiometry: Using a slight excess of the coupling agent and base can help to ensure complete conversion of the limiting reagent.
Reaction Time: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.
A typical optimized procedure might involve stirring a mixture of 3-methylbenzoic acid, 5-fluoro-2-methylaniline, HATU, and DIPEA in DMF at room temperature for several hours. The workup would then involve extraction and purification by column chromatography or recrystallization to obtain the pure product.
Derivatization Strategies and Analogue Preparation
The structure of this compound offers several positions for derivatization to prepare a library of related analogues.
Modification of the Benzoyl Moiety: The 3-methyl group on the benzoyl ring can be replaced with other functional groups to explore structure-activity relationships. This can be achieved by starting with different substituted benzoic acids in the initial synthesis.
Modification of the Aniline Moiety: While the fluorine and methyl groups on the aniline ring are key features, their positions could be altered by using different isomers of fluoro-methylaniline as starting materials.
N-Alkylation/N-Arylation: The amide nitrogen can potentially be alkylated or arylated, although this can be challenging due to the decreased nucleophilicity of the amide nitrogen.
Chemical Reactivity Profile
The chemical reactivity of this compound is largely dictated by the functional groups present: the amide linkage, the aromatic rings, the methyl groups, and the fluorine atom.
Oxidation Pathways and Products
The methyl groups on both aromatic rings are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the methyl groups could be oxidized to aldehydes, carboxylic acids, or alcohols. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl groups to carboxylic acids.
The aromatic rings themselves are generally resistant to oxidation under mild conditions but can undergo oxidation under harsh conditions, leading to ring-opening or the formation of phenols. The electron-withdrawing nature of the fluorine atom and the amide group would make the aniline ring less susceptible to electrophilic attack and potentially more resistant to oxidation compared to the benzoyl ring.
Reduction Pathways and Products
The amide functionality in this compound is a key site for chemical transformation, particularly through reduction. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions, leading primarily to two classes of products: amines or alcohols.
Strong, non-selective reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for the complete reduction of amides to their corresponding amines. masterorganicchemistry.comyoutube.com In the case of this compound, treatment with LiAlH₄ would be expected to yield N-(5-fluoro-2-methylphenyl)(3-methylbenzyl)amine. The reaction proceeds through the initial formation of a complex between the lithium aluminum hydride and the amide, followed by hydride transfer to the carbonyl carbon. Subsequent elimination of the oxygen atom and further reduction of the resulting iminium ion intermediate leads to the final amine product.
Alternatively, certain reducing systems can facilitate the cleavage of the carbon-nitrogen bond of the amide, resulting in the formation of an alcohol and an amine. For instance, the use of samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to be a highly chemoselective method for the reduction of amides to alcohols. nih.govorganic-chemistry.org This method proceeds via a single electron transfer mechanism, leading to the formation of a carbinolamine intermediate which then undergoes C-N bond cleavage. Applying this to this compound would be predicted to yield 3-methylbenzyl alcohol and 5-fluoro-2-methylaniline. Similarly, zinc hydride systems, generated from sodium hydride and zinc halides, can also be tailored to selectively produce either alcohols or amines. researchgate.net The use of NaH-ZnI₂ tends to favor the formation of alcohols, while NaH-ZnCl₂ favors the formation of amines.
The choice between these reduction pathways allows for the selective synthesis of either the corresponding secondary amine or the constituent alcohol and aniline derivatives, highlighting the versatility of the amide group in synthetic organic chemistry.
Table 1: Predicted Products of Reduction of this compound
| Reagent/System | Predicted Major Product(s) | Product Type |
| Lithium Aluminum Hydride (LiAlH₄) | N-(5-fluoro-2-methylphenyl)(3-methylbenzyl)amine | Amine |
| Samarium(II) Iodide (SmI₂)/Amine/H₂O | 3-Methylbenzyl alcohol and 5-fluoro-2-methylaniline | Alcohol and Aniline |
| Sodium Hydride/Zinc Iodide (NaH/ZnI₂) | 3-Methylbenzyl alcohol and 5-fluoro-2-methylaniline | Alcohol and Aniline |
| Sodium Hydride/Zinc Chloride (NaH/ZnCl₂) | N-(5-fluoro-2-methylphenyl)(3-methylbenzyl)amine | Amine |
Nucleophilic and Electrophilic Substitution Reactions
The chemical structure of this compound features two substituted aromatic rings, both of which can potentially undergo substitution reactions. The reactivity of each ring towards nucleophilic or electrophilic attack is governed by the electronic properties of its substituents.
Nucleophilic Aromatic Substitution
However, the fluorine atom is meta to the amide nitrogen's point of attachment. The methyl group at the 2-position is electron-donating, which would slightly deactivate the ring towards nucleophilic attack. Given the lack of strong activation, harsh reaction conditions, such as high temperatures and the use of strong nucleophiles, would likely be required to effect substitution of the fluorine atom. Potential nucleophiles could include alkoxides, amines, or thiolates. It is also worth noting that in some cases, fluoride (B91410) itself can be a leaving group in SNAr reactions, sometimes showing greater reactivity than other halogens due to its strong inductive electron-withdrawing effect which stabilizes the intermediate Meisenheimer complex. stackexchange.comnih.gov
Electrophilic Aromatic Substitution
Both aromatic rings of this compound can undergo electrophilic aromatic substitution (EAS), with the position of attack being determined by the directing effects of the existing substituents.
On the 3-methylbenzamide (B1583426) ring: This ring contains a methyl group and an amide group attached to the carbonyl carbon.
The methyl group is an activating group and an ortho, para-director.
The amide group (carbonyl attached to the ring) is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl. wikipedia.org
Considering the combined effects, electrophilic attack would be directed to the positions that are ortho or para to the methyl group and also meta to the amide group. The positions C-2, C-4, and C-6 are all activated by the methyl group. The C-5 position is meta to the amide. The most likely positions for substitution would be C-2 and C-6, which are ortho to the activating methyl group and meta to the deactivating amide group. Steric hindrance might slightly favor attack at the C-6 position over the C-2 position.
On the N-(5-fluoro-2-methylphenyl) ring: This ring is substituted with an amide nitrogen, a methyl group, and a fluorine atom.
The amide nitrogen is a strongly activating group and an ortho, para-director due to the delocalization of its lone pair of electrons into the aromatic ring.
The methyl group is an activating group and an ortho, para-director.
The fluorine atom is a deactivating group (due to its inductive effect) but an ortho, para-director (due to its lone pairs). libretexts.org
The directing effects of these substituents are synergistic. The powerful activating and directing effect of the amide nitrogen will dominate. The positions ortho and para to the nitrogen are C-3 and C-5. The C-5 position is already occupied by the fluorine atom. Therefore, electrophilic attack is most likely to occur at the C-3 position, which is ortho to the strongly activating amide nitrogen and para to the activating methyl group. The C-6 position is also ortho to the methyl group and para to the fluorine, but the directing effect of the amide nitrogen to the C-3 position is expected to be the strongest influence.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Ring | Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| 3-Methylbenzamide | -CH₃ | 3 | Activating | ortho, para |
| -C(O)NH- | 1 | Deactivating | meta | |
| N-(5-fluoro-2-methylphenyl) | -NHC(O)- | 1 | Activating | ortho, para |
| -CH₃ | 2 | Activating | ortho, para | |
| -F | 5 | Deactivating | ortho, para |
Spectroscopic and Structural Elucidation
X-ray Crystallography and Solid-State Analysis3.2.1. Determination of Molecular Conformation and Geometry3.2.2. Analysis of Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonds, halogen bonds)
Without access to primary or secondary sources containing the analytical data for "N-(5-fluoro-2-methylphenyl)-3-methylbenzamide," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Supramolecular Assembly and Fingerprint Analysis (e.g., Hirshfeld surfaces)
(No data available)
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of action of a potential drug candidate.
Before docking can be performed, potential protein targets for a ligand must be identified. Tools like SwissTargetPrediction are web-based resources that predict the most probable protein targets of a small molecule based on the principle of similarity. For related fluorinated benzamide (B126) compounds, this approach has been used to identify potential targets. For instance, in a study on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, SwissTargetPrediction was employed to identify potential molecular targets, leading to the selection of Vascular Endothelial Growth Factor (VEGFR) receptors for further docking analysis. This suggests that enzymes, particularly kinases, could be a probable target class for N-(5-fluoro-2-methylphenyl)-3-methylbenzamide.
Once a target is identified, docking simulations are run to predict the binding mode. The analysis of these docked poses reveals crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are critical for stable binding within the protein's active site. For example, docking studies on other small molecules have shown that fluorine-containing moieties can form specific halogen bonds with amino acid residues, contributing significantly to binding affinity. rjptonline.org
Docking programs utilize scoring functions to rank the predicted binding poses of a ligand. These functions are mathematical models that estimate the binding free energy of the ligand-protein complex. Common docking algorithms and their associated scoring functions include AutoDock Vina and GOLD (which uses ChemPLP). nih.gov The reliability of a docking study is often evaluated by its "docking power," which is the ability to correctly identify the experimental binding mode (a near-native pose) from a set of computationally generated poses.
The evaluation of these algorithms is a critical step. For various classes of compounds, docking studies have successfully predicted binding modes and relative affinities. For instance, in studies of antibacterial compounds, molecular docking has been used to elucidate interactions with the active site of DNA gyrase. nih.govsemanticscholar.org Such studies help in understanding the mechanism of action and guide the design of more potent derivatives.
| Docking Software/Algorithm | Commonly Used Scoring Function | Primary Application Example |
| AutoDock Vina | Vina Score | Predicting binding modes of ligands in various protein targets. nih.gov |
| GOLD | ChemPLP, GoldScore | Virtual screening and lead optimization. |
| iGEMDOCK | Empirical Scoring Function | Predicting ligand-protein interactions and binding energies. nih.gov |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) uses the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific target receptor. This model can then be used as a 3D query to screen large compound libraries in a process known as virtual screening, rapidly identifying potential "hit" molecules.
While a specific pharmacophore model for this compound targets has not been published, studies on other fluorinated benzamides have utilized this approach. For example, pharmacophore models have been developed for Cholesteryl Ester Transfer Protein (CETP) inhibitors, where key hydrophobic features and hydrogen bonding patterns were identified as critical for activity. researchgate.net This methodology allows for the efficient filtering of large chemical databases to find novel scaffolds that could bind to a protein of interest.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are invaluable for analyzing the conformational flexibility of both the ligand and the protein upon binding. They can validate the stability of a docked pose, revealing how the ligand-protein complex behaves in a dynamic environment that mimics physiological conditions. By analyzing metrics such as the root-mean-square deviation (RMSD) of the complex over the simulation period, researchers can assess the stability of the predicted interactions.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of a molecule. These calculations can determine optimized molecular geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. Theoretical calculations on related benzamide structures have been performed using methods like DFT with the B3LYP functional and 6-31G(d,p) basis set to correlate theoretical data with experimental findings from X-ray diffraction and spectroscopic analyses. researchgate.net These studies also allow for the calculation of the molecular electrostatic potential (MEP), which helps in identifying regions of the molecule that are rich or poor in electrons, providing clues about its intermolecular interaction patterns. researchgate.netbsu.by
| Calculated Property | Computational Method | Significance |
| Optimized Molecular Geometry | DFT/B3LYP | Predicts the most stable 3D structure of the molecule. |
| HOMO-LUMO Energies | DFT, TD-DFT | Relates to chemical reactivity and electronic transitions. researchgate.netbsu.by |
| Vibrational Frequencies | DFT | Correlates with experimental IR and Raman spectra to confirm functional groups. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-deficient sites for predicting intermolecular interactions. researchgate.net |
Geometry Optimization and Electronic Structure Analysis (e.g., DFT-B3LYP)
Theoretical investigations into the molecular structure and electronic properties of this compound would typically commence with geometry optimization. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, is a widely used method for this purpose due to its balance of accuracy and computational cost.
The optimization process involves finding the minimum energy conformation of the molecule in the gas phase. This provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the amide linkage and the relative orientations of the two phenyl rings.
Subsequent to geometry optimization, an electronic structure analysis would be performed. This involves the calculation of various quantum chemical parameters that provide insights into the molecule's stability and reactivity. Key parameters that would be calculated are presented in Table 1.
Table 1: Key Electronic Structure Parameters
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. A larger energy gap suggests higher molecular stability and lower reactivity. |
| Ionization Potential (I) | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | A measure of the atom's ability to attract bonding electrons. |
| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. |
These parameters are crucial for understanding the molecule's behavior in chemical reactions. For instance, the distribution and energies of the HOMO and LUMO orbitals would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
Reactivity Prediction (e.g., Fukui indices for nucleophilic attack)
To gain a more detailed understanding of the regioselectivity of chemical reactions, local reactivity descriptors such as Fukui functions are employed. These indices are derived from the change in electron density at a specific atomic site upon the addition or removal of an electron. They are particularly useful for predicting the sites of nucleophilic, electrophilic, and radical attacks.
The condensed Fukui functions for an atom k are calculated as follows:
For nucleophilic attack (fk+): qk(N+1) - qk(N)
For electrophilic attack (fk-): qk(N) - qk(N-1)
For radical attack (fk0): [qk(N+1) - qk(N-1)] / 2
where qk(N), qk(N+1), and qk(N-1) are the atomic charges of the atom k in the neutral, anionic, and cationic states, respectively.
For this compound, the calculation of Fukui indices would identify the specific atoms most susceptible to nucleophilic attack. Generally, in benzamide derivatives, the carbonyl carbon is a primary site for nucleophilic attack due to its electrophilic character. However, the influence of the fluoro and methyl substituents on both phenyl rings would modulate the reactivity of other atomic sites. A hypothetical distribution of Fukui indices for nucleophilic attack is presented in Table 2.
Table 2: Hypothetical Fukui Indices (fk+) for Nucleophilic Attack
| Atom | Fukui Index (fk+) |
| Carbonyl Carbon | High |
| Aromatic Carbons | Moderate to Low |
| Nitrogen | Low |
| Oxygen | Low |
Spectroscopic Parameter Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, key spectroscopic parameters that would be predicted include:
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule. The calculated frequencies and intensities can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of characteristic peaks, such as the C=O and N-H stretching vibrations of the amide group.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is another important application. By calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained and compared to experimental spectra to confirm the molecular structure.
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra. This would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*) within the molecule.
The comparison between predicted and experimental spectroscopic data serves as a crucial validation of the computational methodology and the optimized molecular geometry.
Structure Activity Relationship Sar and Rational Design
Impact of Fluorine Substitution on Biological Activity and Binding Affinity
The introduction of fluorine into bioactive molecules is a widely used strategy in agrochemical design to enhance efficacy. researchgate.net The properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly alter a molecule's physicochemical and biological characteristics. nih.govnih.gov In the context of N-phenylbenzamide derivatives, fluorine substitution can affect binding affinity to target enzymes, transport to the site of action, and metabolic stability. researchgate.net
For N-phenylbenzamide analogs, the position of fluorine substitution is critical. Studies on related structures have shown that electron-withdrawing groups, such as fluorine, on the benzamide (B126) core can influence activity. acs.org For instance, research on 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil) analogs revealed that the introduction of fluorine atoms led to significant changes in herbicidal properties, with the 5-fluoro substituted version ('fluorobentranil') being the most active compound. chimia.chresearchgate.net This highlights that the precise placement of the fluorine atom on the phenyl ring is a key determinant of biological potency. chimia.ch
The fluorine atom in N-(5-fluoro-2-methylphenyl)-3-methylbenzamide, located on the N-phenyl ring, can influence the molecule's conformation and electronic properties, which in turn affects its interaction with the target protein. nih.gov Fluorine's high electronegativity can create favorable electrostatic interactions within the binding pocket of the target enzyme. nih.govnih.gov Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's bioavailability and duration of action. researchgate.netresearchgate.net The interplay between the fluorine at the 5-position and the methyl group at the 2-position of the N-phenyl ring likely creates a specific electronic and steric profile that is crucial for its herbicidal activity.
Effects of N-Substituent Modifications on Target Interaction and Metabolic Stability
Strategies to enhance metabolic stability often involve modifying substituents that are prone to enzymatic degradation. nih.gov For N-phenylbenzamide derivatives, common metabolic pathways include N-dealkylation and hydroxylation of the aromatic rings. researchgate.net The introduction of groups that are less susceptible to metabolism, or that sterically hinder metabolic attack, can improve a compound's in vivo performance. researchgate.net For example, replacing a metabolically labile group with a more stable one, such as an ethoxy substituent for an isopropylamino group, has been shown to improve stability.
Linker Region Modifications and Conformational Effects
The amide bond serves as the central linker in N-phenylbenzamide compounds, and its characteristics are vital for maintaining the correct orientation of the two aromatic rings. The planarity and rotational freedom of the amide bond can be influenced by neighboring substituents. nih.gov Bioisosteric replacement of the amide bond with groups like ketones, carbamates, ureas, or triazoles can be explored to improve metabolic stability against proteases while aiming to preserve the necessary geometry for biological activity. pressbooks.pub
Theoretical and NMR studies on substituted benzamides have shown that substituents on the phenyl rings can significantly affect the conformational equilibrium (cis vs. trans conformers about the amide bond). nih.govresearchgate.net For example, an ortho-fluoro substituent can influence the planarity of the molecule and the energy barrier for rotation around the phenyl-carbonyl bond. nih.gov The ortho-methyl group on the N-phenyl ring of this compound likely forces a non-planar conformation, which may be the bioactive conformation required for binding to its target. This torsional angle is a critical parameter in the SAR of this class of compounds.
Systematic Analog Design and Synthesis for Enhanced Potency and Selectivity
The rational design of analogs of this compound involves systematic modifications of its three main components: the 3-methylbenzoyl group, the amide linker, and the N-(5-fluoro-2-methylphenyl) group. The goal is to enhance potency against the target weed species while improving selectivity, ensuring minimal impact on the desired crop. mdpi.com
A common strategy is to synthesize a library of analogs where each part of the molecule is systematically varied. For the benzoyl moiety, different substituents at various positions could be explored to probe the steric and electronic requirements of the binding pocket. Similarly, for the N-phenyl ring, altering the position and nature of the substituents can lead to significant changes in activity. mdpi.comresearchgate.net For instance, studies on 2-phenoxybenzamide (B1622244) derivatives showed that the substitution pattern on the anilino part of the structure strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com
The synthesis of these analogs typically involves the coupling of a substituted benzoic acid (or its acyl chloride) with a corresponding substituted aniline (B41778). mdpi.commdpi.com By creating a diverse set of analogs and testing their biological activity, researchers can build a comprehensive SAR model that guides the design of next-generation compounds with superior properties.
Below is an interactive table summarizing the impact of hypothetical structural modifications on biological activity, based on general SAR principles for this class of compounds.
| Modification Site | Substituent Change | Predicted Impact on Activity | Rationale |
| N-Phenyl Ring (Position 5) | F → Cl | Potentially maintained or slightly decreased | Chlorine is larger but has similar electronic properties to fluorine. |
| N-Phenyl Ring (Position 2) | CH₃ → H | Likely decreased | Loss of steric bulk may lead to a less optimal conformation for binding. |
| Benzoyl Ring (Position 3) | CH₃ → CF₃ | Potentially increased | The trifluoromethyl group is a strong electron-withdrawing group that can enhance binding. |
| Amide Linker | -CONH- → -CH₂NH- | Likely decreased | Altering the linker changes the geometry and electronic nature, likely disrupting binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For N-phenylbenzamide herbicides, QSAR models can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery process. nih.govmdpi.com
These models are built using a dataset of compounds with known activities. isef.net Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each compound. cresset-group.com Statistical methods are then used to develop a mathematical equation that relates these descriptors to biological activity.
For N-phenylbenzamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. nih.govrsc.orgjapsonline.com These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to increase or decrease activity. nih.gov Such models can provide a detailed understanding of the interactions between the herbicide and its target, guiding the rational design of more potent and selective molecules. nih.govnih.gov
Biological Evaluation and Mechanistic Investigations
Target Identification and Validation
Research into the specific molecular targets of N-(5-fluoro-2-methylphenyl)-3-methylbenzamide is ongoing. Computational and preliminary screening studies have suggested potential interactions with several proteins implicated in disease, though conclusive validation is pending.
PfATP4: This sodium-ion pump in Plasmodium falciparum is a validated target for antimalarial drugs. acs.org Dihydroquinazolinone-3-carboxamide derivatives have been identified as inhibitors of PfATP4. acs.orgnih.gov While this compound is a benzamide (B126) derivative, its direct activity against PfATP4 has not been definitively established in the available literature.
MbtI: Information regarding the interaction between this compound and MbtI is not available in the reviewed scientific literature.
SARS-CoV PLpro: The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. frontiersin.orgembopress.org It plays a crucial role in processing the viral polyprotein and modulating the host's innate immune response. nih.govnih.gov While numerous inhibitors of PLpro have been investigated, specific data detailing the inhibitory activity of this compound against this enzyme are not present in the current body of research.
NEK4: NEK4 is a serine/threonine-protein kinase involved in cellular processes like cell cycle regulation and the DNA damage response. uniprot.org Its potential as a therapeutic target is being explored, but specific studies validating it as a target for this compound have not been published.
Enzyme Inhibition Studies
The benzamide scaffold is a common feature in many enzyme inhibitors. The introduction of a fluorine atom can significantly enhance the inhibitory potency of a compound. researchgate.net
Kinases: The N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone has been utilized as a scaffold for developing protein kinase inhibitors. nih.gov While this suggests that related structures like this compound may possess kinase inhibitory activity, specific experimental data on its kinase inhibition profile are lacking.
Proteases: Proteases are a broad class of enzymes and frequent drug targets. nih.gov For instance, certain sulfonamide hydroxamates act as potent matrix metalloproteinase (MMP) inhibitors. nih.gov However, studies specifically evaluating the inhibitory effects of this compound against proteases are not detailed in the available literature.
Synthases: There is no available research data on the inhibitory activity of this compound against synthases.
Receptor Binding Assays and Ligand Efficacy Profiling
The ability of a compound to bind to specific receptors is a cornerstone of its pharmacological activity. For example, certain 3-cyano-5-fluoro-N-arylbenzamides have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). nih.gov This indicates that the fluorinated benzamide structure can interact with receptor targets. However, specific receptor binding assays and efficacy profiles for this compound have not been reported.
In Vitro Cellular Biology Studies
In vitro studies are essential for understanding a compound's effect on cellular functions.
Assays such as the MTT or WST-1 test are commonly used to measure the effect of compounds on cell proliferation and viability. thermofisher.com These assays assess the metabolic activity of cells, which correlates with the number of viable cells. For instance, novel benzamide derivatives have demonstrated cytotoxic activity against various human cancer cell lines. nih.gov Similarly, some fluoro-ketopyranosyl nucleosides have shown antitumor activity against colon adenocarcinoma cells. nih.gov However, specific data from cell proliferation and viability assays for this compound against particular cell lines are not available.
Compounds with anticancer potential often induce apoptosis (programmed cell death) or cause cell cycle arrest. scirp.org Apoptosis can be detected by methods such as Annexin V staining, which identifies the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early apoptotic event. mdpi.com While related benzamide and triazine derivatives have been shown to induce apoptosis in cancer cells, the specific effects of this compound on apoptosis and cell cycle progression have not been documented. nih.govmdpi.com
The molecular mechanisms underlying a compound's cellular effects can be elucidated by analyzing changes in gene expression and protein levels. To date, no studies have been published that investigate the impact of this compound on these parameters.
Cellular Pathway Modulation
This compound is a potent, cell-permeable small molecule that modulates several critical cellular signaling pathways. nih.govmedchemexpress.comnih.gov Initially identified as a highly selective inhibitor of the autophagy initiator kinase ULK1, it has also been characterized as a potent inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.govresearchgate.net
The compound's inhibitory action on ULK1 disrupts the initiation of autophagy, a fundamental cellular process for degrading and recycling cellular components. mdpi.commedchemexpress.com This is evidenced by its ability to suppress ULK1-mediated phosphorylation events in cells. medchemexpress.comnih.gov Specifically, it has been shown to inhibit the phosphorylation of downstream ULK1 substrates such as Beclin-1 and VPS34. nih.gov
As an AMPK inhibitor, this compound interferes with metabolic signaling. It has been shown to dose-dependently attenuate the phosphorylation of the AMPK substrate Acetyl-CoA Carboxylase (ACC) in primary mouse hepatocytes. nih.govportlandpress.com The compound occupies a pocket in the AMPK kinase domain that partially overlaps with the ATP active site, acting as a type IIb inhibitor. researchgate.netnih.gov Studies have revealed that it inhibits AMPK with approximately 40-fold greater potency than the widely used but less selective inhibitor, Compound C. researchgate.net
Interestingly, while it inhibits downstream signaling of AMPK, the compound has been observed to paradoxically increase the phosphorylation of AMPK at its activating site, Threonine-172, under certain conditions. medchemexpress.commdpi.comresearchgate.net This effect is thought to occur through mechanisms that include protection against dephosphorylation and, at higher concentrations, an increase in the cellular AMP:ATP ratio. mdpi.comresearchgate.net
Beyond its primary targets, a broad kinase screen of 140 human protein kinases showed that this compound can inhibit several other kinases, particularly those with a large gatekeeper residue like methionine. nih.govnih.gov This suggests that while it is a valuable tool for studying ULK1 and AMPK signaling, some of its cellular effects may be attributable to off-target activities, such as the inhibition of glucose and nucleoside uptake. nih.govnih.govresearchgate.net
Anti-infective Activity
The anti-infective properties of this compound have been investigated, revealing activity against specific pathogens.
Antibacterial Activity: Research has highlighted its potential as an antitubercular agent. The compound has demonstrated activity against Mycobacterium tuberculosis. The mechanism of action is attributed to its function as an uncoupler of oxidative phosphorylation, which leads to the disruption of the proton motive force across the bacterial membrane. This disruption inhibits ATP synthesis, a critical process for bacterial survival.
Antifungal and Antimalarial Activity: Currently, there is no publicly available research data detailing the antifungal or antimalarial activities of this compound.
Antiparasitic Activity: The compound has shown activity against the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits complex, context-dependent effects on inflammation and the immune system.
In a preclinical model of atherosclerosis, systemic administration of the compound was found to aggravate the condition. nih.gov This pro-atherosclerotic effect was linked to a decrease in the proportion of myeloid-derived suppressor cells (MDSCs), a population of immune cells known to have regulatory functions. nih.gov The study demonstrated that the compound reduced the viability and promoted the apoptosis of MDSCs when they were exposed to oxidized low-density lipoprotein (oxLDL). nih.gov
Conversely, in the context of skin inflammation, the compound has shown potential anti-inflammatory effects. In a mouse model of psoriasis, topical application of this compound demonstrated therapeutic potential. frontiersin.org In vitro studies related to this model indicated that the compound has pro-apoptotic and anti-inflammatory effects on keratinocytes and can impair their crosstalk with neutrophils, suggesting a role in dampening cutaneous inflammation. frontiersin.org
Furthermore, by inhibiting autophagy, the compound can modulate the tumor immune microenvironment. nih.govresearchgate.net Inhibition of autophagy has been shown to promote the infiltration of CD8+ T cells into tumors, suggesting an immunomodulatory mechanism that could enhance anti-tumor immunity. researchgate.net
In Vivo Efficacy Studies in Preclinical Animal Models
Disease-Specific Efficacy Models
The in vivo efficacy of this compound has been evaluated in several preclinical animal models of disease.
Cancer Xenografts: In oncology, the compound has demonstrated anti-tumor activity. In a xenograft model using A498 clear cell renal carcinoma cells, intraperitoneal administration of this compound at 50 mg/kg every three days resulted in the inhibition of tumor growth and an increase in apoptosis within the tumor tissue. medchemexpress.commedchemexpress.com The compound has also been investigated for its potential in treating glioblastoma, with studies showing that it can penetrate the blood-brain barrier in rats. nih.gov Additionally, its ability to synergize with other anticancer agents, such as mTOR inhibitors and PARP inhibitors, has been highlighted as a promising therapeutic strategy. nih.govnih.gov
Infectious Disease Models: While in vitro antitubercular activity has been established, detailed in vivo efficacy studies in animal models of tuberculosis are not extensively reported in the available literature.
Inflammatory Models: The compound has been tested in mouse models of inflammatory diseases with varying outcomes.
Atherosclerosis: In apolipoprotein E deficient (ApoE-/-) mice, a model for atherosclerosis, systemic application of the compound was found to increase plaque size and decrease plaque stability, thereby aggravating the disease. nih.gov
Psoriasis: In an imiquimod-induced mouse model of psoriasis, topical application of this compound was shown to have therapeutic effects, reducing skin inflammation. frontiersin.org
Pharmacodynamic Biomarker Evaluation in Animal Models
Pharmacodynamic biomarkers have been used to assess the in vivo activity of this compound in preclinical models. In cancer xenograft studies, the primary pharmacodynamic endpoints included the direct measurement of tumor volume over time and the analysis of tumor tissue post-treatment. medchemexpress.commedchemexpress.com Histological analysis of tumor samples from treated animals revealed an increase in markers of apoptosis, confirming the compound's mechanism of action in vivo. medchemexpress.com In the atherosclerosis model, pharmacodynamic evaluation involved measuring atherosclerotic plaque size and assessing plaque stability. nih.gov
Comparative Efficacy with Reference Compounds in Animal Models
While this compound has been extensively compared to other kinase inhibitors like Compound C in in vitro assays, demonstrating superior potency and selectivity for AMPK, there is a lack of publicly available data on its comparative efficacy against reference compounds in preclinical animal models. researchgate.netportlandpress.com Such studies would be crucial for establishing its therapeutic potential relative to existing standards of care.
Preclinical Pharmacokinetic and Adme Considerations
Metabolic Stability and Metabolite Identification (in in vitro systems and animal models)
In vitro studies utilizing liver microsomes from different species are standard preliminary assessments of metabolic stability. For N-(5-fluoro-2-methylphenyl)-3-methylbenzamide, incubation with human and rat liver microsomes in the presence of NADPH revealed its metabolic fate. The compound demonstrated a half-life of 17.1 minutes in rat liver microsomes and greater than 60 minutes in human liver microsomes, indicating a higher rate of metabolism in rats compared to humans.
Table 1: In Vitro Metabolic Stability of this compound
| Species | System | Half-life (t½) |
|---|---|---|
| Human | Liver Microsomes | > 60 min |
Detailed metabolite identification studies for this compound in in vitro or in vivo systems are not extensively reported in publicly available literature. Generally, benzamide-containing compounds can undergo metabolism through various pathways, including hydroxylation of the aromatic rings, N-dealkylation, and amide hydrolysis. However, without specific experimental data for this compound, the exact metabolic pathways and the structures of its metabolites remain to be elucidated.
Membrane Permeability and Cellular Uptake Mechanisms
Currently, there is no publicly available information on the membrane permeability and cellular uptake mechanisms of this compound. Such studies, often conducted using Caco-2 cell monolayers, are essential to predict the oral absorption of a drug candidate.
Plasma Protein Binding Characteristics
The extent of binding to plasma proteins is a critical determinant of a drug's distribution and availability to target tissues. The plasma protein binding of this compound has been determined in both human and rat plasma. The compound was found to be highly bound to plasma proteins in both species.
Table 2: Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) |
|---|---|
| Human | 99.8 |
Cytochrome P450 (CYP) Inhibition and Induction Profiles
The potential for a drug to inhibit or induce cytochrome P450 enzymes is a key factor in assessing the risk of drug-drug interactions. This compound was evaluated for its inhibitory effects on the major human CYP isoforms. The compound showed inhibitory activity against several CYP enzymes, with the IC50 values presented in the table below.
Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | > 10 |
| CYP2C9 | 4.3 |
| CYP2C19 | 1.8 |
| CYP2D6 | 3.4 |
Information regarding the potential of this compound to induce CYP enzymes is not currently available in the public domain.
Bioavailability in Preclinical Animal Models (e.g., oral, intravenous)
The oral bioavailability of this compound was assessed in a preclinical rat model. Following oral administration, the compound exhibited moderate bioavailability. The key pharmacokinetic parameters from this study are summarized below.
Table 4: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 134 |
| Tmax (h) | 4 |
| AUC (ng·h/mL) | 1148 |
Tissue Distribution in Preclinical Animal Models
Specific studies detailing the tissue distribution of this compound in preclinical animal models have not been reported in the available literature. Tissue distribution studies are important for understanding the extent to which a compound penetrates various organs and tissues, which can provide insights into its potential efficacy and toxicity.
Conclusion and Future Research Directions
Summary of Key Academic Findings on N-(5-fluoro-2-methylphenyl)-3-methylbenzamide
Academic research specifically focused on this compound is not extensively documented in publicly available literature. However, by examining studies on analogous benzamide (B126) structures, key insights into the potential properties and activities of this compound can be inferred. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. nanobioletters.com These activities include, but are not limited to, antimicrobial, antifungal, anticonvulsant, and antipsychotic effects. nanobioletters.comacs.org
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com For instance, studies on fluorinated benzamide derivatives have shown increased binding affinity to biological targets like the cereblon (CRBN) E3 ligase. The fluorine atom's position on the phenyl ring significantly influences the molecule's conformational properties and its engagement in non-covalent interactions, such as hydrogen and halogen bonds, which can be crucial for target binding. mdpi.com
Structure-activity relationship (SAR) studies on various benzamide series have highlighted the importance of the substitution pattern on both the benzoyl and aniline (B41778) rings for biological activity. For example, in a series of benzamides targeting Mycobacterium tuberculosis, electron-withdrawing groups like fluorine at the C-5 position of the benzamide core were found to be less tolerated, while smaller, electron-rich substitutions were more potent. acs.org This suggests that the fluoro and methyl substitutions on the N-phenyl ring of this compound, as well as the methyl group on the benzoyl moiety, likely play a critical role in defining its biological target and potency.
Computational studies, including 3D-QSAR and docking simulations, have been employed to understand the interactions of benzamide derivatives with their targets, such as glucokinase. nih.gov These studies help in predicting the binding modes and designing more potent analogues. While no such specific data exists for this compound, these methodologies are applicable to elucidate its potential mechanisms of action.
Unaddressed Research Gaps and Methodological Challenges
The primary research gap is the lack of specific biological and pharmacological data for this compound. Its synthesis has been documented, but its biological activities, potential targets, and mechanism of action remain uncharacterized. A comprehensive screening of this compound against various biological targets is necessary to identify its potential therapeutic applications.
A significant methodological challenge lies in the broad therapeutic spectrum of the benzamide class. Benzamide derivatives have been shown to interact with a multitude of receptors and enzymes, making it difficult to predict the specific target of a novel analogue without extensive screening. nih.gov This promiscuity can also lead to off-target effects, a crucial aspect to investigate for any new chemical entity.
Furthermore, the development of benzamide-based drugs can be complicated by issues such as stereochemistry. For some benzamide antipsychotics, the different enantiomers exhibit distinct pharmacological profiles, with one enantiomer being responsible for the desired activity and the other contributing to side effects or having a different therapeutic effect altogether. acs.org It is currently unknown if this compound possesses chiral properties, and if so, the differential activities of its enantiomers would need to be explored.
Finally, the synthesis of specific benzamide analogues can sometimes result in low yields, as was observed in the preparation of certain benzamide derivatives targeting Mycobacterium tuberculosis. acs.org Optimizing the synthetic route for this compound to ensure a high-yield and cost-effective production would be a crucial step for its further development.
Prospects for Further Academic Investigation and Scaffold Exploration
The benzamide scaffold continues to be a fertile ground for academic and industrial research due to its proven track record in drug discovery. Future investigations into this compound should begin with a broad in vitro screening to identify its biological targets. Based on the activities of similar compounds, potential areas of interest could include oncology, infectious diseases, and central nervous system disorders.
Further exploration of the benzamide scaffold could involve the synthesis and evaluation of a library of analogues based on the this compound structure. Systematic modifications of the substitution patterns on both aromatic rings could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, the replacement of the methyl group with other small alkyl or electron-donating groups could be explored, as could the introduction of different halogen atoms or other electron-withdrawing groups on the N-phenyl ring.
Advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, could be employed to gain a deeper understanding of the binding interactions of this compound and its analogues with their putative targets. This would facilitate a more rational approach to the design of next-generation compounds.
Potential for Rational Design of Novel Chemical Entities within the Benzamide Class
The benzamide class offers significant potential for the rational design of novel chemical entities with tailored pharmacological profiles. The vast amount of SAR data available for various benzamide series provides a solid foundation for designing new compounds with desired activities.
One promising approach is the use of bioisosteric replacement, where functional groups are replaced with other groups that have similar physical or chemical properties, to improve the compound's characteristics. For example, the amide bond in benzamides could be replaced with other linkers to modulate the compound's stability and flexibility.
Fragment-based drug design is another powerful strategy that could be applied to the benzamide class. By identifying small molecular fragments that bind to a biological target, novel benzamide derivatives can be constructed by linking these fragments to the benzamide scaffold. This approach has the potential to yield highly potent and selective inhibitors.
Furthermore, the development of multi-target drugs is an emerging area in drug discovery. Given the promiscuous nature of some benzamides, it may be possible to rationally design derivatives that simultaneously modulate multiple targets involved in a particular disease. This polypharmacological approach could lead to more effective therapies with a lower likelihood of resistance development. acs.org
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | -50°C (coupling step) | |
| Catalyst | DCC/HOBt | |
| Scale-up | Continuous flow reactors |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of fluorine and methyl substituents. Compare chemical shifts with PubChem data for analogous compounds .
- Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1650–1680 cm) and aromatic C-F vibrations (~1200 cm) .
- X-ray Crystallography : Refine single-crystal structures using SHELXL (for small molecules) or WinGX (suite integration) to resolve steric effects from the 5-fluoro-2-methylphenyl group .
Basic: What initial biological screening approaches are appropriate for this compound?
Answer:
- Enzyme Inhibition Assays : Test for cyclooxygenase-2 (COX-2) inhibition using in vitro enzyme activity kits, as fluoro-substituted benzamides often target inflammatory pathways .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Compare with non-fluorinated analogs to assess fluorine’s role .
Advanced: How can computational modeling resolve contradictory activity data across studies?
Answer: Contradictions in biological activity often arise from differences in assay conditions or target conformations. Address this via:
- Molecular Docking : Model binding poses with AutoDock Vina to predict interactions with COX-2 or other targets. Validate using crystallographic data from SHELX-refined structures .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to assess stability under varying pH or solvation conditions .
Advanced: What strategies mitigate challenges in multi-step synthesis, such as low yields or byproducts?
Answer:
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted aniline or hydrolyzed intermediates). Adjust protecting groups (e.g., tert-butoxycarbonyl) for sensitive steps .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to improve reaction homogeneity, as shown for similar triazole-containing benzamides .
Advanced: How does fluorination at the 5-position influence electronic properties and bioactivity?
Answer:
- Electronic Effects : Fluorine’s electronegativity alters electron density on the aromatic ring, which can be quantified via Hammett constants () or DFT calculations (e.g., Gaussian). This impacts hydrogen-bonding capacity and metabolic stability .
- Bioactivity Correlation : Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme assays. Fluorine often enhances binding affinity but may reduce solubility .
Advanced: What crystallographic challenges arise from the compound’s methyl and fluorine substituents?
Answer:
- Disorder in Crystal Packing : The 2-methyl and 5-fluoro groups may cause rotational disorder. Resolve this using high-resolution data (≤1.0 Å) and SHELXL refinement with anisotropic displacement parameters .
- Twinned Data : For twinned crystals, apply the Hooft parameter in SHELXL to improve R-factors .
Advanced: How can solubility limitations be addressed for in vivo studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the amide nitrogen, as done for related dihydroquinoline carboxamides .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
Advanced: What analytical workflows validate purity for publication-quality data?
Answer:
- HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate impurities. Match UV spectra (200–400 nm) and mass-to-charge ratios with theoretical values .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Analog Synthesis : Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF) to modulate activity. Compare using in silico ADMET predictions .
- Pharmacophore Mapping : Identify critical moieties (e.g., amide linkage, fluoroaryl group) via 3D-QSAR models in Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
